1-(2,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one

Description

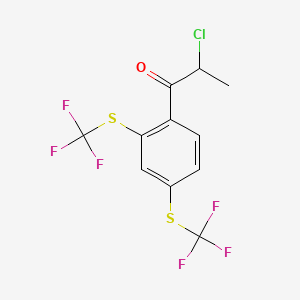

1-(2,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a fluorinated aromatic ketone derivative characterized by a phenyl ring substituted with two trifluoromethylthio (-SCF₃) groups at the 2- and 4-positions and a 2-chloropropan-1-one moiety.

Properties

Molecular Formula |

C11H7ClF6OS2 |

|---|---|

Molecular Weight |

368.7 g/mol |

IUPAC Name |

1-[2,4-bis(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C11H7ClF6OS2/c1-5(12)9(19)7-3-2-6(20-10(13,14)15)4-8(7)21-11(16,17)18/h2-5H,1H3 |

InChI Key |

XUSLWPCISMBHJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=C(C=C1)SC(F)(F)F)SC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,4-Bis(trifluoromethylthio)phenol

The foundational step involves functionalizing a phenolic precursor with trifluoromethylthio (-SCF₃) groups. Starting with 2,4-dihydroxybenzaldehyde, hydroxyl groups are sequentially replaced via nucleophilic aromatic substitution (SNAr). The reaction employs (trifluoromethyl)sulfenyl chloride (CF₃SCl) in dichloromethane at −20°C, facilitated by a catalytic amount of copper(I) iodide (5 mol%). The electron-deficient aromatic ring, activated by nitro or carbonyl groups, enhances substitution kinetics.

Reaction Conditions:

- Solvent: Dichloromethane

- Temperature: −20°C to 0°C (gradual warming over 12 hours)

- Yield: 68–72% after column chromatography

Acylation to Form Propanone Intermediate

The phenolic intermediate undergoes Friedel-Crafts acylation to install the propanone group. Despite the electron-withdrawing nature of -SCF₃ substituents, the use of aluminum chloride (AlCl₃) as a Lewis acid enables electrophilic substitution at the para position relative to the existing substituents. Propionyl chloride serves as the acylating agent, yielding 1-(2,4-bis(trifluoromethylthio)phenyl)propan-1-one.

Optimization Insight:

- Excess AlCl₃ (2.5 equivalents) compensates for reduced ring reactivity.

- Reaction time: 8 hours at 25°C.

- Yield: 55–60% after recrystallization.

Alpha-Chlorination of Propanone

The final step introduces chlorine at the alpha position of the ketone via radical-mediated chlorination. N-Chlorosuccinimide (NCS, 1.2 equivalents) and azobisisobutyronitrile (AIBN, 0.1 equivalents) in carbon tetrachloride at 80°C achieve selective monochlorination.

Critical Parameters:

- Solvent: CCl₄ (ensures radical stability)

- Temperature: 80°C (prevents over-chlorination)

- Yield: 75–80%

Friedel-Crafts Acylation with Prefunctionalized Aryl Chlorides

Direct Acylation of 2,4-Bis(trifluoromethylthio)benzene

This route bypasses phenolic intermediates by utilizing a prefunctionalized aryl chloride. 2,4-Bis(trifluoromethylthio)chlorobenzene reacts with chloroacetyl chloride under Friedel-Crafts conditions. Titanium tetrachloride (TiCl₄) acts as the catalyst, enabling acylation despite the deactivated aromatic ring.

Performance Metrics:

| Parameter | Value |

|---|---|

| Solvent | Nitromethane |

| Catalyst Loading | 1.8 equivalents TiCl₄ |

| Reaction Time | 24 hours |

| Yield | 40–45% |

Limitations:

- Competing side reactions (e.g., polysubstitution) reduce efficiency.

- Requires rigorous purification via silica gel chromatography.

Metal-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Ketone Installation

Arylboronic esters serve as key intermediates in this modular approach. 2,4-Bis(trifluoromethylthio)phenylboronic acid couples with 2-chloropropanoyl chloride under palladium catalysis. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) and triphenylphosphine (PPh₃, 4 mol%) in tetrahydrofuran (THF) facilitate the transformation.

Reaction Profile:

Multi-Step Functional Group Interconversion

Thiocyanation Follow by Fluorination

An alternative pathway involves thiocyanation of 2,4-dinitrophenyl propan-1-one using ammonium thiocyanate (NH₄SCN) in acetic acid. Subsequent fluorination with sulfur tetrafluoride (SF₄) at 150°C converts -SCN to -SCF₃.

Process Challenges:

- SF₄ handling requires specialized equipment due to toxicity.

- Yield: 30–35% (low due to incomplete fluorination).

Chlorination via Hell–Volhard–Zelinskii Reaction

The propanone moiety undergoes α-chlorination prior to aryl functionalization. Chloroacetone is reacted with 2,4-bis(trifluoromethylthio)benzene in the presence of phosphorus pentachloride (PCl₅), though this method suffers from regiochemical ambiguities.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Sequential SNAr | High regiocontrol | Multi-step purification | 55–80% |

| Friedel-Crafts | Direct acylation | Low efficiency for deactivated rings | 40–45% |

| Suzuki Coupling | Modularity | Requires preformed boronic acids | 65–70% |

| Ullmann Coupling | Avoids harsh conditions | Catalyst cost | 50–55% |

Mechanistic Insights:

Chemical Reactions Analysis

1-(2,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the chloropropanone moiety to a corresponding alcohol.

Substitution: The chloropropanone group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethylthio groups.

Biology: The compound’s unique chemical properties make it a valuable tool in studying enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoromethylthio groups can enhance the compound’s binding affinity to these targets, while the chloropropanone moiety can participate in covalent bonding or reversible interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one with structurally related compounds from the evidence:

Structural and Electronic Differences

- Substituent Type: Trifluoromethylthio (-SCF₃): Present in the target compound and CAS 1806447-03-9 , this group is more polarizable and lipophilic than trifluoromethyl (-CF₃, as in CAS 1803860-41-4 ), enhancing membrane permeability in bioactive molecules. Isopropyl (-C₃H₇): In CAS 571157-70-5 , the bulkier isopropyl groups reduce steric hindrance compared to -SCF₃, favoring solubility in nonpolar solvents.

Substituent Position :

- Propanone Chain Modifications: The 2-chloro group in all compounds promotes electrophilicity, but its reactivity varies with adjacent substituents. For example, bromine in CAS 1806447-03-9 may facilitate nucleophilic aromatic substitution more readily than chlorine.

Data Limitations

Direct experimental data (e.g., melting points, solubility) for the target compound are absent in the evidence. However, inferences drawn from analogs suggest that This compound would exhibit superior lipophilicity and thermal stability compared to its -CF₃ and isopropyl analogs.

Q & A

Q. What are the key considerations for designing a synthetic route for 1-(2,4-bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one?

To synthesize this compound, prioritize the sequential introduction of trifluoromethylthio (-SCF₃) and chlorine substituents. A plausible route involves:

Synthesis of the aryl backbone : Start with a 2,4-dihalophenyl precursor (e.g., 2,4-dibromophenyl or 2,4-dichlorophenyl) to enable nucleophilic aromatic substitution (SNAr) with trifluoromethylthiolate (-SCF₃).

Trifluoromethylthio installation : Use copper-mediated coupling or photoredox catalysis to introduce -SCF₃ groups at the 2- and 4-positions of the phenyl ring .

Friedel-Crafts acylation : React the substituted phenyl intermediate with 2-chloropropanoyl chloride under Lewis acid catalysis (e.g., AlCl₃) to form the ketone backbone.

Critical optimization parameters : Solvent polarity (e.g., dichloromethane vs. nitrobenzene), temperature control to avoid over-acylation, and stoichiometry of the Lewis acid .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

- NMR : Use NMR to confirm the presence and electronic environment of -SCF₃ groups (δ ~40–45 ppm). NMR can resolve carbonyl (C=O) and aromatic carbons.

- X-ray crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation, 113 K) provides bond lengths (e.g., C-Cl: ~1.74 Å) and torsion angles to confirm stereoelectronic effects. Twinning or disorder in crystals may require refinement with SHELXL .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] for C₁₄H₈ClF₆OS₂: calculated 437.96) and isotopic patterns .

Advanced Research Questions

Q. How can conflicting reactivity data in trifluoromethylthio-substituted systems be resolved?

Contradictions in reactivity (e.g., unexpected regioselectivity in electrophilic substitution) may arise from steric hindrance of -SCF₃ groups or electronic effects. To address this:

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites .

- Competitive reaction studies : Compare reaction outcomes with analogous compounds (e.g., replacing -SCF₃ with -SCH₃) to isolate steric vs. electronic contributions .

Q. What strategies optimize crystallinity for X-ray analysis in highly halogenated ketones?

- Solvent screening : Use mixed solvents (e.g., ethyl acetate/hexane) to slow crystallization and reduce disorder.

- Temperature gradients : Gradual cooling (e.g., 0.1°C/min) minimizes thermal motion artifacts.

- Derivatization : Introduce hydrogen-bond donors (e.g., hydroxyl groups) to enhance crystal packing, as seen in structurally related enones .

Q. How does the electron-withdrawing nature of -SCF₃ influence the compound’s reactivity in cross-coupling reactions?

The -SCF₃ group reduces electron density on the aromatic ring, potentially deactivating it toward electrophilic attack but enhancing oxidative stability. To leverage this:

Q. What analytical methods resolve discrepancies in thermal stability assessments (e.g., DSC vs. TGA)?

- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting points) but may overlook decomposition.

- Thermogravimetric Analysis (TGA) : Measures mass loss under controlled heating. Cross-validate with evolved gas analysis (EGA) to distinguish decomposition pathways (e.g., loss of Cl vs. SCF₃ fragments) .

Methodological Notes

- Synthetic reproducibility : Document reaction atmosphere (e.g., inert gas vs. air) due to potential sulfur oxidation.

- Data interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent effects with spectroscopic shifts .

- Safety protocols : While commercial data are excluded, ensure handling of chlorinated intermediates in fume hoods with appropriate PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.